REACTION_CXSMILES
|
CC1C=CC(S(N[C@H]([C@@H](N)C2C=CC=CC=2)C2C=CC=CC=2)(=O)=O)=CC=1.[C:27]([C:29]1[CH:38]=[C:37]2[C:32]([C:33](=[O:39])[CH2:34][CH2:35][O:36]2)=[CH:31][CH:30]=1)#[N:28].[Ru:40]>CC(O)C.CC#N.O.CCN(CC)CC.C(O)=O>[Ru:40].[OH:39][C@@H:33]1[C:32]2[C:37](=[CH:38][C:29]([C:27]#[N:28])=[CH:30][CH:31]=2)[O:36][CH2:35][CH2:34]1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
|
Name
|
[RuCl2(η6-para-cymene)]2
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure to ˜5 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −20° C.
|
Type
|
ADDITION
|
Details
|
10 mL of H2O was added
|
Type
|
STIRRING
|
Details
|
with shaking
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
to provide the desired chiral complex
|
Type
|
CUSTOM
|
Details
|
The complex was dried in vacuo
|
Type
|
ADDITION
|
Details
|
A 5/2 mixture of formic acid and Et3N
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
were heated to 100° C. under reduced pressure (˜100 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to remove volatile chemicals
|
Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for 14 h
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (300 ml, 3×)
|
Type
|
WASH
|
Details
|
washed sequentially with a saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (silica, 50% EtOAc in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Ru]
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1CCOC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C=CC(S(N[C@H]([C@@H](N)C2C=CC=CC=2)C2C=CC=CC=2)(=O)=O)=CC=1.[C:27]([C:29]1[CH:38]=[C:37]2[C:32]([C:33](=[O:39])[CH2:34][CH2:35][O:36]2)=[CH:31][CH:30]=1)#[N:28].[Ru:40]>CC(O)C.CC#N.O.CCN(CC)CC.C(O)=O>[Ru:40].[OH:39][C@@H:33]1[C:32]2[C:37](=[CH:38][C:29]([C:27]#[N:28])=[CH:30][CH:31]=2)[O:36][CH2:35][CH2:34]1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
|
Name
|
[RuCl2(η6-para-cymene)]2
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure to ˜5 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −20° C.
|
Type
|
ADDITION
|
Details
|
10 mL of H2O was added
|
Type
|
STIRRING
|
Details
|
with shaking
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
to provide the desired chiral complex
|
Type
|
CUSTOM
|
Details
|
The complex was dried in vacuo
|
Type
|
ADDITION
|
Details
|
A 5/2 mixture of formic acid and Et3N
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
were heated to 100° C. under reduced pressure (˜100 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to remove volatile chemicals
|
Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for 14 h
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (300 ml, 3×)
|
Type
|
WASH
|
Details
|
washed sequentially with a saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (silica, 50% EtOAc in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Ru]
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1CCOC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |